molecular formula C19H22FN3O4 B15295997 Ofloxacin Methyl Ester CAS No. 108224-82-4

Ofloxacin Methyl Ester

Cat. No.: B15295997
CAS No.: 108224-82-4
M. Wt: 375.4 g/mol
InChI Key: HSVIINWFPKEOEQ-UHFFFAOYSA-N
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Description

Ofloxacin Methyl Ester is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative bacteria. The compound is a methyl ester of ofloxacin, which means it has a methyl group attached to the ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ofloxacin Methyl Ester can be synthesized through a Fischer esterification reaction. This involves reacting ofloxacin with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation to remove excess methanol and other by-products .

Chemical Reactions Analysis

Types of Reactions

Ofloxacin Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ofloxacin Methyl Ester has several scientific research applications:

Mechanism of Action

Ofloxacin Methyl Ester exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Gatifloxacin

Uniqueness

Ofloxacin Methyl Ester is unique due to its methyl ester group, which can influence its pharmacokinetic properties, such as absorption and distribution. This modification can potentially enhance its antibacterial activity and reduce side effects compared to other fluoroquinolones .

Properties

CAS No.

108224-82-4

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C19H22FN3O4/c1-11-10-27-18-15-12(17(24)13(9-23(11)15)19(25)26-3)8-14(20)16(18)22-6-4-21(2)5-7-22/h8-9,11H,4-7,10H2,1-3H3

InChI Key

HSVIINWFPKEOEQ-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC

Origin of Product

United States

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